molecular formula C14H9ClN2O2S2 B299196 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone

Cat. No. B299196
M. Wt: 336.8 g/mol
InChI Key: VSPNEKZHEPZTEA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone, also known as CTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTI belongs to the class of imidazolidinone compounds, which have been found to possess various biological activities. The aim of

Mechanism of Action

The mechanism of action of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics. Additionally, 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been shown to modulate the immune response by increasing the production of cytokines, which are signaling molecules that regulate the immune system.

Advantages and Limitations for Lab Experiments

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess potent biological activities. Additionally, 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been shown to have low toxicity in animal studies. However, there are also some limitations to using 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone in lab experiments. For example, 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone is not very soluble in water, which can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone. One area of research could focus on the development of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone analogs with improved biological activities. Another area of research could focus on the elucidation of the mechanism of action of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone. Additionally, the potential use of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases could be explored further. Finally, the development of new methods for the synthesis of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone could also be an area of future research.

Synthesis Methods

The synthesis of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone involves the condensation reaction of 4-chlorobenzenethiol with 2-furylcarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiourea to obtain 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone. The yield of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Scientific Research Applications

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antiviral, and antibacterial activities. 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent antifungal activity against Candida albicans and Aspergillus niger. 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.

properties

Product Name

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone

Molecular Formula

C14H9ClN2O2S2

Molecular Weight

336.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H9ClN2O2S2/c15-8-1-4-10(5-2-8)21-12-6-3-9(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+

InChI Key

VSPNEKZHEPZTEA-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl

SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl

Origin of Product

United States

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